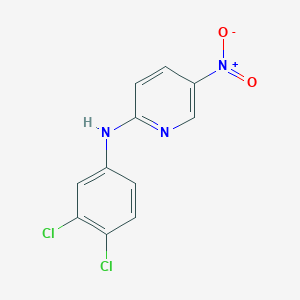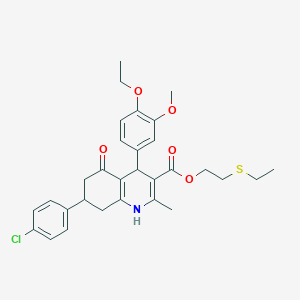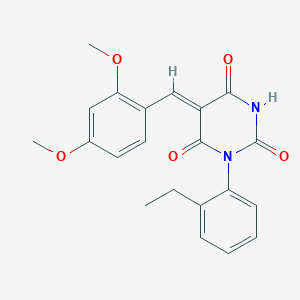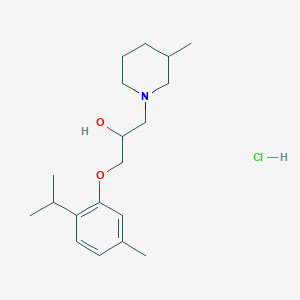
N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, commonly known as DCNP, is a chemical compound that has gained significant attention in scientific research due to its potential applications as a selective inhibitor of protein kinase C (PKC) and its role in the regulation of cellular signaling pathways.
科学的研究の応用
DCNP has been extensively studied for its potential applications in scientific research. One of the primary uses of DCNP is as a selective inhibitor of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, which plays a crucial role in the regulation of cellular signaling pathways. DCNP has been shown to inhibit the activity of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine in vitro and in vivo, making it a promising tool for studying the role of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine in various cellular processes.
作用機序
DCNP exerts its inhibitory effects on N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine by binding to the regulatory domain of the enzyme, thereby preventing its activation by diacylglycerol (DAG) and other activators. This results in the inhibition of downstream signaling pathways that are regulated by N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, including those involved in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
DCNP has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, DCNP has been shown to inhibit the activity of other enzymes such as protein kinase A (PKA) and cAMP phosphodiesterase. DCNP has also been shown to induce apoptosis in cancer cells and to inhibit the growth of tumor cells in vitro and in vivo.
実験室実験の利点と制限
One of the primary advantages of DCNP for lab experiments is its selectivity for N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine, which allows researchers to study the role of this enzyme in various cellular processes. However, DCNP also has some limitations, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are several future directions for research on DCNP. One area of interest is the development of new analogs of DCNP with improved selectivity and potency. Another area of interest is the use of DCNP as a potential therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the cellular signaling pathways regulated by N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine and the role of DCNP in these pathways.
Conclusion:
In conclusion, DCNP is a chemical compound that has gained significant attention in scientific research due to its potential applications as a selective inhibitor of N-(3,4-dichlorophenyl)-5-nitro-2-pyridinamine and its role in the regulation of cellular signaling pathways. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of DCNP have been discussed in this paper. Further research on DCNP is needed to fully understand its potential applications in scientific research and as a therapeutic agent.
合成法
DCNP can be synthesized through a series of chemical reactions involving the condensation of 3,4-dichloroaniline and 5-nitropyridine in the presence of a base such as potassium carbonate. The resulting product is then purified through recrystallization to obtain pure DCNP.
特性
IUPAC Name |
N-(3,4-dichlorophenyl)-5-nitropyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2N3O2/c12-9-3-1-7(5-10(9)13)15-11-4-2-8(6-14-11)16(17)18/h1-6H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGWKIBAWGZKAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC2=NC=C(C=C2)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl benzenesulfonate](/img/structure/B4949523.png)
![4-[3-(2,3,6-trimethylphenoxy)propyl]morpholine oxalate](/img/structure/B4949537.png)
![1-[4-(mesityloxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4949545.png)
![2,6-di-tert-butyl-4-{[methyl(2-phenylethyl)amino]methyl}phenol](/img/structure/B4949546.png)
![1-(4-bromophenyl)-5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4949548.png)


![N~1~-(3-hydroxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]valinamide](/img/structure/B4949565.png)
![2-[(4-bromobenzyl)thio]-3-phenyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B4949566.png)

![2-[(2-furylmethyl)amino]-N-(4-methoxyphenyl)-2-thioxoacetamide](/img/structure/B4949594.png)

![N-({[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4949603.png)
![5-(4-isobutoxybenzyl)-2-{[3-(4-morpholinyl)propyl]amino}-4,6-pyrimidinediol](/img/structure/B4949618.png)